MAGE-3 (281-295)

HLA‑DR promiscuity population coverage epitope prediction validation

This immunodominant MAGE-3 (281-295) peptide is one of only four experimentally validated, naturally processed CD4+ T-cell epitopes from the MAGE-A3 antigen. With promiscuous binding across HLA-DR alleles covering up to 94% of the white population, it is the least replaceable component for standardised immune-monitoring (ELISpot, proliferation assays) and vaccine-design workflows. Substituting non-immunodominant epitopes (e.g., 161-175) risks false-negative results. Procure as a universal positive-control reagent, reference standard for tetramer development, or sentinel epitope for detecting treatment-emergent epitope spreading.

Molecular Formula
Molecular Weight
Cat. No. B1575053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (281-295)
SynonymsMelanoma-associated antigen 3 (281-295); MAGE-3 (281-295)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (281-295) Procurement Baseline: Immunodominant CD4+ T-Cell Epitope for MHC Class II‑Restricted Cancer Vaccine Research


MAGE-3 (281‑295) is a 15‑amino‑acid synthetic peptide derived from the melanoma‑associated antigen 3 (MAGE‑A3), a cancer/testis antigen expressed in melanoma, non‑small‑cell lung carcinoma, head‑and‑neck squamous‑cell carcinoma, and other solid tumors but absent from normal adult tissues except testis and placenta [1]. Among eleven computationally predicted MAGE‑3 CD4+ T‑cell epitopes, residues 281‑295 constitute one of only four experimentally confirmed immunodominant regions, recognised by CD4+ T cells from the majority of donors tested and capable of promiscuous binding to multiple HLA‑DR alleles [2]. The peptide is naturally processed and presented by HLA‑DR11 on melanoma cells, a milestone that validated algorithm‑guided epitope discovery for tumour‑specific shared antigens [3].

Why Substituting MAGE-3 (281-295) with Other MAGE-3 or MAGE-A3 Peptides Compromises Experimental Reproducibility and Vaccine Coverage


MAGE‑A3 encodes at least eleven CD4+ T‑cell epitope candidates, yet only four—111‑125, 146‑160, 191‑205, and 281‑295—have been validated as naturally processed immunodominant regions capable of eliciting CD4+ responses across disparate HLA‑DR backgrounds [1]. Epitopes that lie outside this quartet, such as 161‑175 and 171‑185, bind HLA‑DR molecules but are not naturally processed in vitro and therefore fail to induce reliable CD4+ T‑cell proliferation [1]. Even within the immunodominant set, the 281‑295 peptide provides the broadest validated HLA‑DR coverage (up to 94 % of alleles expressed in whites) and has been independently confirmed in multiple donor cohorts, making it the least replaceable component when procuring a defined MAGE‑A3 CD4 epitope for standardised immune‑monitoring or vaccine‑design workflows [1][2].

Quantitative Differentiation of MAGE-3 (281-295) Against Five Structural and Functional Comparators


HLA-DR Allele Coverage: MAGE-3 (281-295) Versus Two Non‑Immunodominant Epitopes (161-175 and 171-185)

In a systematic screen of 11 TEPITOPE‑predicted MAGE‑3 peptides, the four immunodominant regions—including 281‑295—bound 3 to 4 distinct HLA‑DR alleles each and were recognised by most donors, cumulatively covering up to 94 % of the HLA‑DR alleles expressed in a white population. By contrast, the promiscuous but non‑immunodominant peptides MAGE‑3(161‑175) and MAGE‑3(171‑185) were not naturally processed in vitro and failed to elicit CD4+ T‑cell proliferation in the same donor panels [1][2].

HLA‑DR promiscuity population coverage epitope prediction validation

CD4+ T-Cell Recognition Hierarchy: MAGE-3 (281-295) Versus MAGE-3 (141-155) and (146-160)

CD4+ T cells propagated from a healthy donor strongly recognised MAGE‑3(281‑295), whereas the same cells recognised MAGE‑3(141‑155) and MAGE‑3(146‑160) only 'to a lesser extent.' The 281‑295 peptide was the dominant target in that donor, and subsequent cold‑target inhibition experiments proved that recognition occurred through HLA‑DR11 on intact melanoma cells [1].

CD4+ T‑cell epitope hierarchy immunodominance healthy donor T‑cell repertoire

Functional HLA-DR Tetramer Generation: MAGE-3 (281-295) Versus MAGE-3 (191-205) and (286-300)

When loaded with the three highly promiscuous MAGE‑A3‑derived peptides p39 (191‑205), p57 (281‑295), and p58 (286‑300), HLA‑DR*1101 tetramers stained specific CD4+ T cells only for p39; p57‑ and p58‑loaded tetramers failed to stain despite the fact that all three peptides activated specific T cells when presented by plastic‑bound monomers. The defect was traced to the presence of multiple putative P1 anchor residues in p57 and p58, which caused heterogeneous binding registers and reduced tetramer avidity. Rational engineering of p57 and p58 analogues with a single anchor residue rescued tetramer staining [1].

HLA‑DR tetramer epitope‑binding register immune monitoring reagent

Tumour Expression Frequency: MAGE-A3 as an Antigen Source Versus NY-ESO-1 and Other Cancer/Testis Antigens

In an immunohistochemical survey of 79 lung cancer tissues, MAGE‑3 showed the highest expression frequency (42 %) among nine cancer/testis antigens, exceeding NY‑ESO‑1 (30 %), MAGE‑1 (27 %), and MAGE‑4 (19 %) [1]. Although this study examined full‑length MAGE‑3 protein rather than the 281‑295 peptide, the high expression rate of the parent antigen establishes the clinical addressable population for any MAGE‑3‑derived epitope—including 281‑295—as a vaccine or monitoring target.

cancer/testis antigen expression tumour antigen selection patient eligibility screening

Immunodominance Validation Across Donor Cohorts: MAGE-3 (281-295) Versus Non‑Immunodominant Epitopes 161‑175 and 171‑185

Across multiple healthy donors and melanoma patients, the four immunodominant epitopes (111‑125, 146‑160, 191‑205, and 281‑295) were recognised by most donors, whereas peptides 161‑175 and 171‑185—despite binding at least three HLA‑DR alleles—failed to induce CD4+ T‑cell proliferation in any donor tested, consistent with their lack of natural processing [1]. This inter‑donor reproducibility confirms that immunodominance is an intrinsic property of the 281‑295 sequence, not a donor‑specific anomaly.

immunodominance donor cohort epitope validation reproducibility

Naturally Processed Epitope Confirmation: MAGE-3 (281-295) on Intact Melanoma Cells

Cold‑target inhibition experiments demonstrated that CD4+ T cells recognised the 281‑295 epitope in the context of HLA‑DR11 on the surface of intact melanoma cells. This was the first demonstration that a tumour‑specific shared antigen forms a CD4+ T‑cell epitope naturally presented by tumour cells, unlike other promiscuous binders such as 161‑175 and 171‑185 that are not naturally processed [1].

natural processing HLA-DR11 melanoma target recognition

Procurement‑Relevant Application Scenarios for MAGE-3 (281-295) Based on Empirical Evidence


Standardised CD4+ T‑Cell Immune Monitoring in Multinational Cancer Vaccine Trials

Because MAGE-3 (281‑295) is naturally processed, immunodominant, and promiscuous across HLA‑DR alleles covering up to 94 % of a white population, it serves as a universal positive‑control reagent for ELISpot and proliferation assays in trials enrolling genetically diverse patient cohorts [1][2]. Substituting a non‑immunodominant epitope such as 161‑175 would yield false‑negative results, undermining assay qualification and regulatory acceptance.

Epitope‑Spreading Analysis in Checkpoint Inhibitor Combination Studies

The strong and reproducible CD4+ T‑cell response to MAGE-3 (281‑295) makes it an ideal sentinel epitope for detecting treatment‑emergent epitope spreading. Its validated dominance over other MAGE‑3 CD4 epitopes such as 141‑155 and 146‑160—which are recognised only to a lesser extent—ensures that any expansion of the anti‑MAGE‑3 CD4 repertoire can be quantified against a high‑signal baseline [3].

HLA‑DR Tetramer Reagent Development Using Optimised Single‑Anchor Analogues

Wild‑type MAGE-3 (281‑295) is unsuitable for direct HLA‑DR*1101 tetramer staining because of heterogeneous binding registers; however, the single‑anchor analogue design validated by Cecconi et al. provides a defined path for generating staining‑competent tetramers [4]. Procuring the wild‑type peptide as a reference standard alongside the optimised analogue enables both functional T‑cell activation assays (where wild‑type sequence is active) and ex‑vivo tetramer staining (where only the analogue works).

Multi‑Antigen Peptide Vaccine Formulations with Maximal Patient Eligibility

Given that the parent antigen MAGE‑3 is expressed in 42 % of lung cancers—the highest among common cancer/testis antigens—incorporating the 281‑295 CD4 epitope into a multi‑peptide vaccine maximises the fraction of patients who can potentially benefit [5]. When combined with MAGE‑3 HLA class I epitopes (e.g., 271‑279 for HLA‑A2), the 281‑295 peptide provides the requisite CD4 help for durable CTL responses, a design principle that cannot be fulfilled by non‑immunodominant or non‑naturally‑processed alternatives.

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